
1-Butoxynaphthalene
Overview
Description
1-Butoxynaphthalene, also known as butyl naphthyl ether, is a chemical compound with the molecular formula C14H16O and a molecular weight of 200.28 .
Synthesis Analysis
The synthesis of 1-butoxynaphthalene can be achieved through the Williamson Ether Synthesis . This involves the reaction of 2-naphthol with 1-bromobutane in the presence of sodium hydroxide .Molecular Structure Analysis
The molecular structure of 1-butoxynaphthalene consists of a naphthalene ring system with a butoxy group attached to it. The steric hindrance in naphthalene derivatives can be significant, which could influence the reactivity and physical properties of 1-butoxynaphthalene.Scientific Research Applications
Synthesis and Methodology
1-Butoxynaphthalene can be synthesized through a convenient method using multi-site phase-transfer catalysis (PTC) and ultrasound-assisted reactions. Researchers have reported the following procedure:
Antidepressant Activity
1-Butoxynaphthalene derivatives, specifically 2-(alkoxyaryl)-2-imidazoline monoamine oxidase inhibitors, exhibit antidepressant properties. These compounds modulate neurotransmitter levels, making them potential candidates for mood disorder treatments.
Research in Organic Synthesis
Researchers continue to explore novel reactions involving 1-butoxynaphthalene, such as C–H functionalization, cross-coupling, and cyclization. These studies contribute to the development of new synthetic methodologies.
Future Directions
The SN2 reaction of 2-naphthol with 1-iodobutane to produce 2-butoxynaphthalene has been utilized in undergraduate organic laboratory courses . This reaction provides students with experience in synthetic mechanisms and allows for the production of a solid product that can be easily isolated and analyzed . Future research could explore the use of different electrophiles or nucleophiles, or investigate the application of this reaction in the synthesis of other organic compounds .
properties
IUPAC Name |
1-butoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBITXBWPKRSPEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60532852 | |
| Record name | 1-Butoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butoxynaphthalene | |
CAS RN |
20900-19-0 | |
| Record name | 1-Butoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



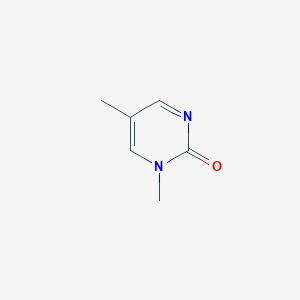
![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)
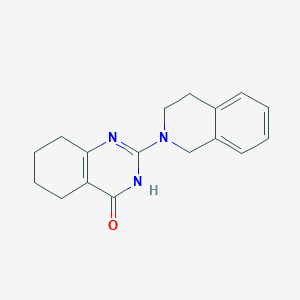

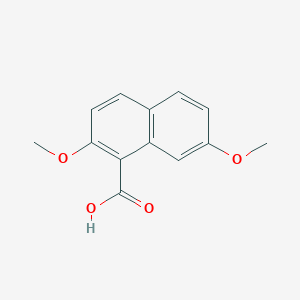
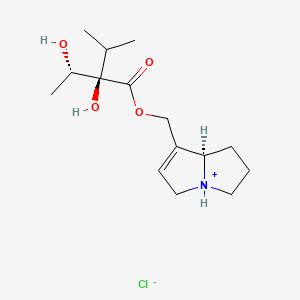
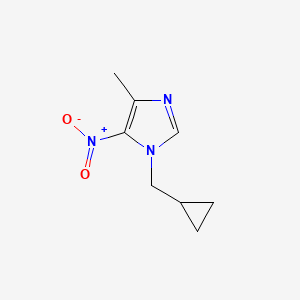





![4-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3032450.png)
